(R)-2-(1-Aminoethyl)phenol falls under the category of chiral organic compounds. Its classification includes:
The synthesis of (R)-2-(1-Aminoethyl)phenol typically involves several methods, including:
In industrial settings, large-scale production often employs continuous flow reactors and optimized catalytic systems to ensure high yield and purity. Chiral catalysts are crucial for maintaining enantioselectivity during synthesis.
The molecular structure of (R)-2-(1-Aminoethyl)phenol can be described as follows:
(R)-2-(1-Aminoethyl)phenol participates in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Palladium on carbon | Hydrogen atmosphere |
Substitution | Acyl chlorides | Base (e.g., triethylamine) |
The mechanism of action for (R)-2-(1-Aminoethyl)phenol primarily involves its interaction with specific biological targets such as enzymes or receptors. The compound's chirality allows it to selectively bind to these targets, influencing their activity:
Research indicates that derivatives of this compound have shown promise in pharmacological applications, particularly in targeting specific biological pathways due to their structural properties .
(R)-2-(1-Aminoethyl)phenol has several significant applications:
(R)-2-(1-Aminoethyl)phenol (C₈H₁₁NO) is a chiral aromatic compound featuring a phenolic hydroxyl group ortho to a β-aminoethyl side chain with (R)-stereochemistry. Its molecular weight is 137.18 g/mol, with a density of 1.097 g/cm³ and a boiling point of 246.3°C [10]. The IUPAC name is (R)-2-(1-aminoethyl)phenol, and it is identified by multiple CAS numbers, including 123983-05-1 (enantiopure form) and 89985-53-5 (unspecified stereochemistry) [4] [5] . Key identifiers include:
The ortho-positioning of the aminoethyl group relative to the phenol creates a sterically constrained environment that enhances its chiral recognition capabilities. This spatial arrangement facilitates hydrogen bonding between the phenolic OH and the amine group, influencing its conformation and reactivity [2]. Spectroscopic characterization reveals distinct ¹H/¹³C NMR shifts, particularly for protons near the chiral center, which are exploited in chiral discrimination studies [2].
Table 1: Key Identifiers of (R)-2-(1-Aminoethyl)phenol
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO |
Molecular Weight | 137.18 g/mol |
CAS (Enantiopure) | 123983-05-1 |
CAS (Racemic/Unspecified) | 89985-53-5 |
Boiling Point | 246.3°C (at 760 mmHg) |
Density | 1.097 g/cm³ |
Chiral Center | (R)-configuration at C1 of ethyl chain |
Commercial suppliers include AstaTech (Chengdu) BioPharm (China) and Advanced ChemBlocks Inc. (USA), which offer the compound at 97% purity for research applications [3] [4].
The synthesis and application of (R)-2-(1-aminoethyl)phenol evolved alongside advancements in asymmetric catalysis. Early routes relied on classical resolution or diastereomeric salt formation, but these suffered from low yields and cumbersome purification . A significant breakthrough was the adoption of Ellman’s sulfinamide chemistry, where 2-hydroxybenzaldehyde condensed with (R)-2-methylpropane-2-sulfinamide, followed by stereoselective Grignard addition at −65°C. While effective for small-scale synthesis, the cryogenic conditions and toxic solvents (e.g., 1,4-dioxane) limited industrial scalability .
The 2020s witnessed innovations in reductive amination and biocatalysis. For example, ruthenium-catalyzed asymmetric hydrogenation (40 atm H₂) enabled direct conversion of 2′-hydroxyacetophenone to the target amine but introduced challenges with metal contamination and high-pressure equipment . Concurrently, ω-transaminases (ωTAs) emerged as a sustainable alternative. In 2024, researchers utilized an engineered (R)-selective ωTA from Arthrobacter sp. (AbTA) to synthesize the compound at gram scale with >99% enantiomeric excess (e.e.) under ambient conditions, circumventing the drawbacks of chemical methods .
Table 2: Evolution of Synthetic Methods for (R)-2-(1-Aminoethyl)phenol
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Ellman’s Sulfinamide Route | −65°C, Grignard addition | High stereocontrol | Cryogenic temps; toxic solvents |
Ru-Catalyzed Hydrogenation | 40 atm H₂, Ru catalysts, NH₄OAc | One-step process | Metal pollution; safety risks |
ω-Transaminase Biocatalysis | Aqueous buffer, 30–37°C, PLP cofactor | Ambient conditions; >99% e.e. | Substrate scope limitations |
This compound’s chiral phenol scaffold makes it invaluable in two domains: chiral analysis and pharmaceutical synthesis.
Chiral Analysis
As a precursor to thiourea-based chiral solvating agents (CSAs), it enables NMR enantiodiscrimination of amino acid derivatives. For instance, the thiourea derivative 1-TU (synthesized from (R)-2-(1-aminoethyl)phenol and benzoyl isothiocyanate) forms diastereomeric complexes with N-3,5-dinitrobenzoyl (N-DNB) amino acids. These complexes exhibit distinct ¹H/¹³C NMR shifts:
This "sense of nonequivalence" allows absolute configurational assignment of amino acids using sub-stoichiometric CSA concentrations [2]. The ortho-phenol moiety enhances complex stability via hydrogen bonding, creating a "flexible pocket-like" chiral environment [2].
Pharmaceutical Intermediates
(R)-2-(1-Aminoethyl)phenol is a critical intermediate for tropomyosin receptor kinase (TRK) inhibitors like repotrectinib, an anti-cancer drug targeting NTRK fusion tumors . Its chirality ensures precise spatial orientation in the drug’s active site. Modifications at the amino group (e.g., acylations) or phenol (e.g., alkylations) yield advanced intermediates for TRK inhibitors, as demonstrated in routes using 4-fluoro-substituted analogs . Biocatalytic syntheses leveraging ωTAs now provide kilogram-scale quantities to support drug development pipelines .
Table 3: Key Applications in Chiral Chemistry and Pharmaceuticals
Application | Function | Outcome |
---|---|---|
Thiourea CSA (1-TU) | NMR enantiodiscrimination | Absolute configuration assignment of amino acids |
TRK Inhibitor Synthesis | Chiral building block | Production of repotrectinib and analogs |
ωTA Biocatalysis | Asymmetric amination | Gram-scale synthesis with >99% e.e. |
Compound Names Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0